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molecular formula C11H21NO2 B8306548 8-Butyl-1,4-dioxa-8-azaspiro[4,5]decane

8-Butyl-1,4-dioxa-8-azaspiro[4,5]decane

Cat. No. B8306548
M. Wt: 199.29 g/mol
InChI Key: BXNFZLUNZPBMNX-UHFFFAOYSA-N
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Patent
US06576641B2

Procedure details

A mixture of 1,4-dioxa-8-azaspiro[4,5]decane (20.0 g, 140 mmol), 1-bromobutane (21,0 g, 154 mmol), potassium carbonate (19.3 g, 140 mmol) and dimethyl formamide (200 ml) was stirred for 5 h at 80° C. Sodium hydroxide (200 ml, 1 M) was added. The mixture was extracted three times with diethyl ether (200 ml). The product was isolated as an oil, in quantitative yield.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
154 mmol
Type
reactant
Reaction Step One
Quantity
19.3 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]1[C:5]2([CH2:10][CH2:9][NH:8][CH2:7][CH2:6]2)[O:4][CH2:3][CH2:2]1.Br[CH2:12][CH2:13][CH2:14][CH3:15].C(=O)([O-])[O-].[K+].[K+].[OH-].[Na+]>CN(C)C=O>[CH2:12]([N:8]1[CH2:9][CH2:10][C:5]2([O:4][CH2:3][CH2:2][O:1]2)[CH2:6][CH2:7]1)[CH2:13][CH2:14][CH3:15] |f:2.3.4,5.6|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
O1CCOC12CCNCC2
Name
Quantity
154 mmol
Type
reactant
Smiles
BrCCCC
Name
Quantity
19.3 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
200 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
was stirred for 5 h at 80° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted three times with diethyl ether (200 ml)
CUSTOM
Type
CUSTOM
Details
The product was isolated as an oil, in quantitative yield

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
Smiles
C(CCC)N1CCC2(OCCO2)CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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